6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Overview
Description
6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chemical compound with the molecular formula C11H14BrNS. It belongs to the class of benzothiopyran derivatives and is characterized by the presence of a bromine atom, an ethyl group, and an amine group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves the following steps:
Bromination: The starting material, 3,4-dihydro-2H-1-benzothiopyran-4-amine, undergoes bromination to introduce the bromine atom at the 6-position.
Ethylation: The brominated compound is then subjected to ethylation to attach the ethyl group at the nitrogen atom.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions can occur at the bromine or amine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, such as amines or bromides.
Substitution Products: Derivatives with different substituents at the bromine or amine positions.
Scientific Research Applications
6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine is compared with other similar compounds, such as:
6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine: Similar structure but lacks the ethyl group.
N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine: Lacks the bromine atom.
6-bromo-N-ethyl-2H-1-benzothiopyran-4-amine: Different position of the bromine atom.
These compounds share similarities in their core structure but differ in the presence and position of functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
6-bromo-N-ethyl-3,4-dihydro-2H-thiochromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS/c1-2-13-10-5-6-14-11-4-3-8(12)7-9(10)11/h3-4,7,10,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXFUNFOAAVJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCSC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154177-90-8 | |
Record name | 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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